molecular formula C20H17BrN2O2 B7707441 8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B7707441
M. Wt: 397.3 g/mol
InChI Key: JSDVUPUXWNVGFD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,2,1-ij]quinoline, which is a polycyclic aromatic compound with potential biological activities . The presence of the carboxamide group (-CONH2) and bromine atom could influence its reactivity and potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrolo[3,2,1-ij]quinoline core, which is a fused ring system containing two nitrogen atoms. It would also have a bromine atom attached to the 8-position, a carboxamide group attached to the 5-position, and a 2,4-dimethylphenyl group attached via a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The bromine atom could be involved in substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the carboxamide group could increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities .

Properties

IUPAC Name

6-bromo-N-(2,4-dimethylphenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-11-3-4-17(12(2)7-11)22-20(25)16-10-23-6-5-13-8-14(21)9-15(18(13)23)19(16)24/h3-4,7-10H,5-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVUPUXWNVGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN3CCC4=C3C(=CC(=C4)Br)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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